molecular formula C17H23NO3 B8372780 [1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester

[1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester

Cat. No. B8372780
M. Wt: 289.4 g/mol
InChI Key: MEPCCYGZRLBQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 2-[1-(4-acetylphenyl)piperidin-4-yl]acetate

InChI

InChI=1S/C17H23NO3/c1-3-21-17(20)12-14-8-10-18(11-9-14)16-6-4-15(5-7-16)13(2)19/h4-7,14H,3,8-12H2,1-2H3

InChI Key

MEPCCYGZRLBQFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A microwave vial was charged with 4′-fluoroacetophenone (1.2 Ml, 10.4 mmol, 1.0 equiv) and 2-(piperidin-4-yl)-acetic acid ethyl ester (3.5 g, 20.7 mmol, 2.0 equiv) in 20 Ml DMSO. The homogeneous reaction was heated to 150° C. for 20 min. The cooled reaction was then diluted with ether and washed sequentially with saturated ammonium chloride, water, and brine. The organic extracts were then dried over sodium sulphate, filtered, and concentrated in vacuo. Purification by flash chromatography (10-40% EtOAc in hexanes) afforded the title compound: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.32 (t, J=7.07 Hz, 3 H) 1.47 (d, J=12.13 Hz, 2 H) 1.62 (br.s., 1 H) 1.90 (d, J=12.63 Hz, 2 H) 2.04-2.15 (m, J=11.18, 11.18, 7.45, 7.45, 3.79, 3.66 Hz, 1 H) 2.33 (d,J=7.07 Hz, 2 H) 2.57 (s, 3 H) 2.97 (td, J=12.57, 2.15 Hz, 2 H) 3.93 (d, J=12.88 Hz, 2 H) 4.20 (q, J=7.07 Hz, 2H) 6.96 (d, J=6.82 Hz, 2 H) 7.92 (d, J=9.09 Hz, 2 H); (M+H)+ 290.1.
Quantity
10.4 mmol
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3.5 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of piperidin-4-yl-acetic acid ethyl ester hydrochloride (24 mmol) in anhydrous DMSO (20 mL) is added 1-(4-fluoro-phenyl)-ethanone (24 mmol) and potassium carbonate (24 mmol). The resulting mixture is heated at 90° C. for 36 hr. The reaction mixture is allowed to cool to rt, poured into cold water (100 mL), and extracted with EtOAc (40 mL×3). The combined organic layers are washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified through silica gel flash chromatography (hexane/ethyl acetate 2:1) to give the title compound as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.86 (2H, d), 6.85 (2H, d), 4.15 (2H, q), 3.89 (2H, br, d), 2.90 (2H, dt), 2.51 (3H, s), 2.27 (2H, d), 2.04 (1H, m), 1.83 (2H, br, d), 1.38 (2H, dt), 1.27 (3H, t); LC-MS (M+1): 290.
Quantity
24 mmol
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Quantity
24 mmol
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24 mmol
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reactant
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20 mL
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100 mL
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